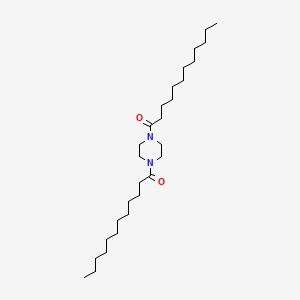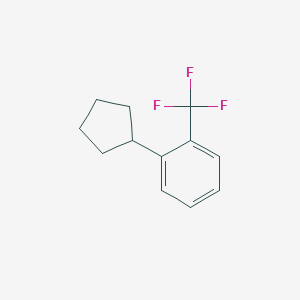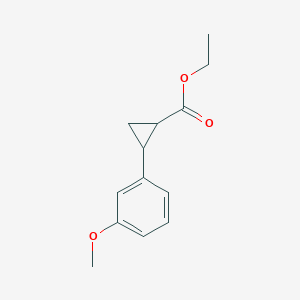
3-(dodecylthio)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dodecylthio)-1-propanol is an organic compound characterized by the presence of a dodecylthio group attached to a propanol backbone. This compound is known for its surfactant properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dodecylthio)-1-propanol typically involves the reaction of 1-propanol with dodecylthiol under specific conditions. One common method is the nucleophilic substitution reaction where dodecylthiol reacts with 1-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions are crucial to achieve high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(dodecylthio)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The dodecylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
Oxidation: Dodecylthio-propanoic acid.
Reduction: Dodecylpropane.
Substitution: Various substituted propanol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(dodecylthio)-1-propanol has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 3-(dodecylthio)-1-propanol is primarily based on its surfactant properties. The dodecylthio group interacts with hydrophobic surfaces, while the hydroxyl group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include lipid bilayers and hydrophobic interfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(octylthio)-1-propanol
- 3-(hexadecylthio)-1-propanol
- 3-(butylthio)-1-propanol
Uniqueness
Compared to its analogs, 3-(dodecylthio)-1-propanol has a longer alkyl chain, which enhances its surfactant properties. This makes it more effective in applications requiring strong hydrophobic interactions and stabilization of emulsions.
Eigenschaften
CAS-Nummer |
24698-37-1 |
|---|---|
Molekularformel |
C15H32OS |
Molekulargewicht |
260.5 g/mol |
IUPAC-Name |
3-dodecylsulfanylpropan-1-ol |
InChI |
InChI=1S/C15H32OS/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h16H,2-15H2,1H3 |
InChI-Schlüssel |
DJZRNYGSFROBKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-4,4-dimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B8781344.png)
![N-[2-(1-naphthyl)ethyl]succinamic acid](/img/structure/B8781353.png)
![8-Methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B8781363.png)


![2-([(Benzyloxy)carbonyl]amino)-3-methoxypropanoic acid](/img/structure/B8781398.png)




